(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine
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Overview
Description
(6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine: is a chemical compound with the molecular formula C6H8ClN3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine typically begins with commercially available starting materials such as 2-chloropyrimidine and methylthiol.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methylthio)pyrimidin-4-yl)methanamine.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(methylthio)pyrimidin-4-yl)methanamine.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: Due to its structural features, this compound is explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry:
Agriculture: The compound is investigated for its potential use in agrochemicals, such as herbicides and fungicides.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Methylthio)pyrimidin-4-yl)methanamine: Lacks the chlorine atom at the 6-position.
6-Chloro-2-(methylthio)pyrimidin-4-amine: Lacks the methanamine group.
4-Amino-6-chloro-2-(methylthio)pyrimidine: Contains an amino group instead of a methanamine group.
Uniqueness:
Structural Features: The presence of both the chlorine atom at the 6-position and the methanamine group at the 4-position makes (6-Chloro-2-(methylthio)pyrimidin-4-yl)methanamine unique.
Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H8ClN3S |
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Molecular Weight |
189.67 g/mol |
IUPAC Name |
(6-chloro-2-methylsulfanylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3S/c1-11-6-9-4(3-8)2-5(7)10-6/h2H,3,8H2,1H3 |
InChI Key |
FHFMAKPVLPQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)Cl)CN |
Origin of Product |
United States |
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